molecular formula C6H16N2 B085531 N,N'-Diethylethylenediamine CAS No. 111-74-0

N,N'-Diethylethylenediamine

Cat. No. B085531
CAS RN: 111-74-0
M. Wt: 116.2 g/mol
InChI Key: CJKRXEBLWJVYJD-UHFFFAOYSA-N
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Description

Synthesis Analysis N,N'-Diethylethylenediamine and its derivatives have been synthesized through various methods, highlighting the compound's versatility and potential for chemical applications. One approach involves using diethoxythiophosphoryl chloride with p-phenylenediamine, leading to compounds with significant thermal stability and potential as fire retardants (Ren et al., 2008). Another method includes the gas-solid phase catalytic synthesis from diethyl carbonate, showcasing the green chemistry approach due to the use of ethylenediamine as a raw material (Cui Zi-xiang, 2013).

Molecular Structure Analysis The molecular structure of N,N'-Diethylethylenediamine derivatives has been elucidated through various analytical techniques, including X-ray diffraction analysis. For instance, the crystal structure of a synthesized compound was determined, revealing an orthorhombic space group and specific geometric parameters, highlighting the compound's centrosymmetric nature and the presence of intramolecular hydrogen bonds (Ren et al., 2008).

Chemical Reactions and Properties N,N'-Diethylethylenediamine undergoes various chemical reactions, contributing to its wide range of applications. It participates in reactions with acetylenecarboxylic acid, leading to compounds that can be hydrolyzed into pyruvic acid, CO2, and amines, demonstrating the compound's reactivity and potential for generating diverse chemical structures (Iwanami et al., 1964).

Physical Properties Analysis The physical properties of N,N'-Diethylethylenediamine derivatives, such as thermal stability and melting points, have been studied, indicating their applicability in various fields. For example, compounds synthesized through classical cyanomethylation processes showed specific melting points and thermal decomposition characteristics, which are critical for their application in material science (Powell & Swaminathan, 1973).

Scientific Research Applications

  • Chelation with Lanthanons and Yttrium : N,N'-Diethylethylenediamine-N,N'-diacetic acid and its derivatives have been studied for their ability to associate with lanthanons and yttrium, demonstrating potential for applications in metal ion chelation and separation processes (Powell & Swaminathan, 1973).

  • Complexes with Magnesium : Research has shown that N,N'-Diethylethylenediamine can form complexes with magnesium, indicating its potential use in materials science, particularly in the synthesis and characterization of metal-organic frameworks (Hatanpää et al., 2001).

  • Synthesis of Diethyltetrahydroquinoxalinediones : This compound has been used in chemical and electrochemical oxidations to form diethyltetrahydroquinoxalinedione derivatives, suggesting applications in organic synthesis and electrochemistry (Habibi et al., 2015).

  • Detection of Free Chlorine : N,N'-Diethylethylenediamine has been employed in methods for determining free chlorine, enhancing the sensitivity and extending the analytical range of existing techniques. This application is significant in environmental monitoring and water treatment analysis (Moberg & Karlberg, 2000).

  • Copper(II) Complex Synthesis : It's been used in the synthesis of copper(II) complexes, providing insights into coordination chemistry and potential applications in catalysis or materials science (Casagrande et al., 1989).

  • Structural and Proton Transfer Properties : Studies on ReO2+ chelates with N,N'-Diethylethylenediamine have contributed to understanding the structural and proton transfer properties of such complexes, which could have implications in catalysis and inorganic chemistry (Gancheff et al., 2006).

  • Synthesis of Asymmetric Ethylenediamine Derivatives : The compound has been utilized in synthesizing asymmetric ethylenediamine derivatives, showing promise in organic synthesis and chemical engineering applications (Wang et al., 2015).

  • Gene Carrier Applications : N,N'-Diethylethylenediamine-polyurethane has been synthesized and used as a nonviral vector for gene delivery, indicating its potential in biomedical applications, particularly in gene therapy (Yang et al., 2004).

  • Local Anesthetic Activity : N,N'-Diethylethylenediamine derivatives have shown potential in local anesthetic applications, suggesting use in pharmaceutical formulations and drug development (Da Settimo et al., 1981).

Safety And Hazards

N,N’-Diethylethylenediamine is considered hazardous. It can cause severe skin burns and eye damage . It may cause respiratory irritation . It is flammable and containers may explode when heated . Vapors may form explosive mixtures with air .

properties

IUPAC Name

N,N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-3-7-5-6-8-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKRXEBLWJVYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059409
Record name N,N'-Diethylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diethylethylenediamine

CAS RN

111-74-0
Record name N,N′-Diethylethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1,N2-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1,N2-diethyl-
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Record name N,N'-Diethylethylenediamine
Source EPA DSSTox
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Record name N,N'-diethylethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,950
Citations
T Yang, W Chin, J Cherng, M Shau - Biomacromolecules, 2004 - ACS Publications
A new cationic polymer, N,N-diethylethylenediamine-polyurethane (DEDA-PU), bearing tertiary amines in the backbone and side chains, was synthesized and used as a nonviral vector …
Number of citations: 69 pubs.acs.org
X Zheng, H Zhang, LM Yang, E Ganz - Crystal Growth & Design, 2021 - ACS Publications
Herein, we report the adsorption energy and reaction path of CO 2 capture by N,N-diethylethylenediamine (ee-2)-functionalized M 2 (dobpdc) (M = Mg, Sc–Zn; dobpdc 4– = 4,4′-…
Number of citations: 8 pubs.acs.org
I Grenthe, P Paoletti, M Sandstroem… - Inorganic …, 1979 - ACS Publications
The crystal and molecular structures of the title compounds have been determined by three-dimensional X-ray diffraction data by using an automatic four-circle diffractometer. The red …
Number of citations: 134 pubs.acs.org
JR Ferraro, LJ Basile, LR Garcia-Ineguez… - Inorganic …, 1976 - ACS Publications
TV-diethylethylenediamine and X= inorganic anion, has not been clearly established. Pressureand thermal studies in the electronic and infrared region (mid-infrared and far-infrared) …
Number of citations: 62 pubs.acs.org
L Fabbrizzi, M Micheloni, P Paoletti - Inorganic Chemistry, 1974 - ACS Publications
H2NCH2CH2N (C2H5) 2) forms the three copper complexes Cu (dieten) 2X2 (X= BF4, C104, N03) which change color re-versibly from red to violet at higher temperatures. 2-4 This …
Number of citations: 75 pubs.acs.org
R Tsuchiya, A Uehara, Y Ohtsuka - Bulletin of the Chemical Society of …, 1982 - journal.csj.jp
The enthalpy changes (ΔH) in the reaction of Ni(AA) 2 X 2 ·nH 2 O type complexes with aqueous potassium cyanide were calorimetrically measured at 25 C, where AA is N,N′-…
Number of citations: 6 www.journal.csj.jp
HP Engelbrecht, S Otto, A Roodt - Acta Crystallographica Section C …, 1999 - scripts.iucr.org
The Re atom of the title complex,[ReO2 (C6HI6N2) 2]-C1. 3H20, lies on an inversion centre and exhibits a distorted octahedral geometry, with the two oxo ligands in the apical positions …
Number of citations: 9 scripts.iucr.org
ABP Lever, E Mantovani, JC Donini - Inorganic Chemistry, 1971 - ACS Publications
The temperature-dependent infrared, far-infrared, and electronic spectra and magnetism of a series of thermochromic copper complexes of VV-diethylethylenediamine (asym-(C2Hs) …
Number of citations: 80 pubs.acs.org
G Lisensky - Journal of Chemical Education, 2022 - ACS Publications
Starting with a double replacement reaction in alcohol between Ni(H 2 O) 6 (NO 3 ) 2 and NaX, students exploit solubility differences to produce a solution of NiX 2 and a NaNO 3 …
Number of citations: 3 pubs.acs.org
F Şen, S Kansiz, İ Uçar - Acta Crystallographica Section C: Structural …, 2017 - scripts.iucr.org
Transition metal atoms can be bridged by aliphatic dicarboxylate ligands to produce chains, layers and frameworks. The reaction of copper sulfate with succinic acid (H2succ) and N,N-…
Number of citations: 28 scripts.iucr.org

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